Cas no 946300-93-2 (4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)

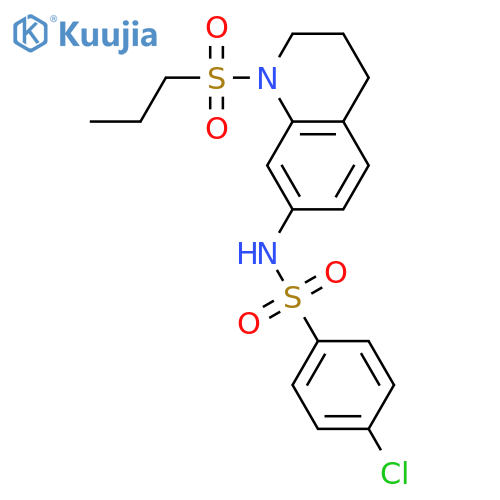

946300-93-2 structure

商品名:4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide

CAS番号:946300-93-2

MF:C18H21ClN2O4S2

メガワット:428.953341245651

CID:5516016

4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

- 4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide

-

- インチ: 1S/C18H21ClN2O4S2/c1-2-12-26(22,23)21-11-3-4-14-5-8-16(13-18(14)21)20-27(24,25)17-9-6-15(19)7-10-17/h5-10,13,20H,2-4,11-12H2,1H3

- InChIKey: NUAFRLGICQYGCQ-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2=CC3=C(C=C2)CCCN3S(CCC)(=O)=O)(=O)=O)=CC=C(Cl)C=C1

4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2052-0323-2mg |

4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |

946300-93-2 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F2052-0323-4mg |

4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |

946300-93-2 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F2052-0323-15mg |

4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |

946300-93-2 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F2052-0323-20mg |

4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |

946300-93-2 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F2052-0323-3mg |

4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |

946300-93-2 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2052-0323-25mg |

4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |

946300-93-2 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F2052-0323-2μmol |

4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |

946300-93-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2052-0323-10μmol |

4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |

946300-93-2 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2052-0323-30mg |

4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |

946300-93-2 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F2052-0323-5μmol |

4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |

946300-93-2 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

946300-93-2 (4-chloro-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide) 関連製品

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬